Vipadenant

Parkinson's disease Adenosine A2A receptor Radioligand binding

Vipadenant (CAS 442908-10-3) is a uniquely validated A2A antagonist for translational CNS research—one of the few in its class with published human brain PET occupancy data (74–94% at 2.5 mg daily). With Ki=1.3 nM (A2A), ~52-fold selectivity over A1, and functional antagonism KA=0.58 nM, it enables confident dose-to-occupancy translation. Well-characterized rodent PK (F=30.4%), validated LC-QTOF-MS analytical methods, and five identified metabolites support robust ADME/PK studies. For occupancy-guided CNS pharmacology demanding a direct translational benchmark, vipadenant is the evidence-backed reference compound of choice.

Molecular Formula C16H15N7O
Molecular Weight 321.34 g/mol
CAS No. 442908-10-3
Cat. No. B1683563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVipadenant
CAS442908-10-3
SynonymsBIIB014;  BIIB-014;  BIIB 014;  CEB-4520;  CEB 4520;  CEB4520;  V-2006;  V2006;  V 2006;  VER-11135;  VER-A00-11;  VER-A00049;  VER-ADO-49;  Vipadenant
Molecular FormulaC16H15N7O
Molecular Weight321.34 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CN2C3=NC(=NC(=C3N=N2)C4=CC=CO4)N)N
InChIInChI=1S/C16H15N7O/c1-9-7-10(4-5-11(9)17)8-23-15-14(21-22-23)13(19-16(18)20-15)12-3-2-6-24-12/h2-7H,8,17H2,1H3,(H2,18,19,20)
InChIKeyHQSBCDPYXDGTCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vipadenant (CAS 442908-10-3) for Parkinson's Disease Research: A Selective Adenosine A2A Receptor Antagonist with Phase II Clinical Validation


Vipadenant (CAS 442908-10-3, also known as BIIB-014, CEB-4520, V-2006) is a synthetic, orally bioavailable, non-xanthine adenosine A2A receptor antagonist that was advanced to Phase II clinical trials for Parkinson's disease. It exhibits high-affinity binding to the human A2A receptor (Ki = 1.3 nM) with measurable selectivity over other adenosine receptor subtypes (A1 Ki = 68 nM, A2B Ki = 63 nM, A3 Ki = 1005 nM) in radioligand binding assays . Vipadenant demonstrates functional antagonism of human recombinant A2A receptors (KA = 0.58 nM) in a calcium mobilization-based FLIPR assay . The compound has been evaluated in both preclinical models and human studies, including a positron emission tomography (PET) study confirming brain A2A receptor occupancy in healthy volunteers [1].

Why Vipadenant (BIIB-014) Cannot Be Substituted with Other Adenosine A2A Antagonists: Evidence of Distinct Receptor Binding Profile and Preclinical Differentiation


Adenosine A2A receptor antagonists represent a structurally and pharmacologically diverse class of compounds. Substituting vipadenant with a closely related analog such as preladenant, istradefylline, or tozadenant without rigorous experimental validation introduces significant risk due to differences in receptor binding affinity, subtype selectivity, functional activity, and in vivo efficacy profiles. These compounds exhibit distinct Ki values, varying degrees of selectivity across adenosine receptor subtypes (A1, A2B, A3), and divergent performance in preclinical models of Parkinson's disease [1]. Furthermore, vipadenant is one of the few A2A antagonists for which human brain receptor occupancy has been directly quantified via PET imaging, providing a unique translational benchmark not uniformly available for all class members [2]. The evidence below quantifies these key differentiators.

Vipadenant (BIIB-014) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparison Data for Procurement Decisions


Vipadenant vs. Preladenant: High-Affinity A2A Binding with Modest Selectivity vs. Ultra-Selective Profile

Vipadenant exhibits high-affinity binding to the human adenosine A2A receptor with a Ki of 1.3 nM . In contrast, preladenant (SCH-420814) displays a Ki of 1.1 nM for the same receptor . While preladenant demonstrates over 1000-fold selectivity for A2A over other adenosine receptor subtypes , vipadenant shows a more modest selectivity profile with Ki values of 68 nM for A1, 63 nM for A2B, and 1005 nM for A3 . This translates to an A2A/A1 selectivity ratio of approximately 52-fold for vipadenant, compared to >1000-fold for preladenant.

Parkinson's disease Adenosine A2A receptor Radioligand binding

Vipadenant vs. Istradefylline: A2A Binding Affinity and Functional Antagonism Comparison

Vipadenant binds to the human A2A receptor with a Ki of 1.3 nM, approximately 1.7-fold more potent than istradefylline which has a reported Ki of 2.2 nM . In a functional calcium mobilization-based FLIPR assay, vipadenant acts as a functional antagonist of human recombinant A2A with a KA of 0.58 nM . Comparable functional antagonism data for istradefylline in the same assay format are not readily available in the public domain, limiting direct functional comparison.

Parkinson's disease Adenosine A2A receptor Functional assay

Vipadenant vs. Tozadenant: Differential A2A Binding Affinity Profiles

Vipadenant binds to the human A2A receptor with a Ki of 1.3 nM, which is approximately 8.8-fold more potent than tozadenant's reported Ki of 11.5 nM for the human A2A receptor . Tozadenant displays higher affinity for the rhesus A2A receptor (Ki = 6 nM) than for the human ortholog , whereas vipadenant's affinity is consistently reported for the human receptor.

Parkinson's disease Adenosine A2A receptor Binding affinity

Vipadenant Preclinical In Vivo Efficacy: Minimum Effective Dose (MED) in Haloperidol-Induced Hypolocomotion Models

In the haloperidol-induced hypolocomotion model, a standard preclinical assay for antiparkinsonian activity, vipadenant exhibits species-specific minimum effective doses (MED) of 0.1 mg/kg in mice and 1 mg/kg in rats when administered orally [1]. Comparable MED data for other A2A antagonists in this specific model are not uniformly reported, limiting direct cross-compound comparison; however, these values establish a benchmark for vipadenant's in vivo potency in this widely used Parkinson's disease model.

Parkinson's disease In vivo efficacy Motor function

Vipadenant Human Brain A2A Receptor Occupancy: PET Imaging Quantification

A positron emission tomography (PET) study using the A2A receptor radiotracer [¹¹C]SCH442416 in healthy male volunteers (n=15) demonstrated that vipadenant achieves 74–94% A2A receptor occupancy in brain regions of interest at the lowest daily dose (2.5 mg), with saturation (≥90% occupancy) reached at 100 mg daily [1]. In the putamen, the estimated minimal daily dose required for receptor saturation was 10.2 mg (IQR 28%), with corresponding steady-state Cmin of 0.097 μg/mL and AUC0-tau of 6 μg·h/mL [1]. Direct comparative human occupancy data for other A2A antagonists in this class are not available from the same PET imaging platform.

Positron emission tomography Receptor occupancy Translational pharmacology

Vipadenant Oral Bioavailability in Rat: Pharmacokinetic Characterization

In vivo pharmacokinetic studies in rats using a validated LC-QTOF-MS assay demonstrated that vipadenant exhibits oral bioavailability of 30.4 ± 8.9% with low to moderate drug clearance [1]. This value falls within the moderate bioavailability range (typically 20–50%), indicating that a significant fraction of an orally administered dose reaches systemic circulation. Comparative bioavailability data for other A2A antagonists in the same rat model are not consistently reported, limiting direct cross-compound comparison.

Pharmacokinetics Oral bioavailability Drug metabolism

Vipadenant (BIIB-014) Optimal Research Application Scenarios Based on Quantitative Evidence


Parkinson's Disease Preclinical Efficacy Studies: Haloperidol-Induced Hypolocomotion Model

Vipadenant is suitable for evaluating antiparkinsonian efficacy in rodent models of motor dysfunction. Based on established minimum effective doses (MED) of 0.1 mg/kg in mice and 1 mg/kg in rats (oral administration) [1], researchers can select appropriate dose ranges for studies employing haloperidol-induced hypolocomotion. The compound's high A2A binding affinity (Ki = 1.3 nM) supports target engagement at low doses, while the lack of statistically significant dyskinesia induction in 6-OHDA-lesioned rats at 10 mg/kg over 19 days suggests a favorable motor side effect profile in this model.

Adenosine A2A Receptor Binding and Selectivity Profiling Studies

Vipadenant is appropriate for experiments requiring high-affinity A2A receptor binding with a defined selectivity window. Its Ki values of 1.3 nM (A2A), 68 nM (A1), 63 nM (A2B), and 1005 nM (A3) provide a benchmark for characterizing novel compounds. The ~52-fold selectivity over A1 receptors offers a moderate selectivity profile, making vipadenant useful as a reference compound in assays where both high potency and measurable off-target engagement are of interest. Functional antagonism can be assessed using the calcium mobilization FLIPR assay, where vipadenant exhibits a KA of 0.58 nM .

Human Translational Pharmacology: Brain A2A Receptor Occupancy Studies

Vipadenant is uniquely positioned for translational research involving central nervous system A2A receptor occupancy. The published PET study [2] provides quantitative human brain occupancy data, establishing that 2.5 mg daily achieves 74–94% occupancy, with saturation at 100 mg daily. This dataset enables researchers to model dose-occupancy relationships and informs experimental design for studies requiring specific levels of central A2A receptor blockade. Vipadenant serves as a validated probe for PET imaging studies using [¹¹C]SCH442416 as the radiotracer.

In Vivo Pharmacokinetic and Metabolism Studies in Rodents

Vipadenant is suitable for pharmacokinetic and drug metabolism studies in rats, with validated LC-QTOF-MS analytical methodology available [3]. The compound exhibits moderate oral bioavailability (30.4 ± 8.9%) and low to moderate clearance [3], providing a characterized baseline for ADME studies. Five distinct metabolites have been identified under experimental conditions, with differences observed between in vitro and in vivo metabolite profiles [3]. This dataset supports investigations into species-specific metabolism and cross-species PK scaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vipadenant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.